N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide - 877648-26-5

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide

Catalog Number: EVT-3544903
CAS Number: 877648-26-5
Molecular Formula: C24H28FN3O5S
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs). It exhibits higher selectivity for ENT2 over ENT1. [] FPMINT acts as an irreversible and non-competitive inhibitor by reducing the Vmax of [3H]uridine uptake without affecting Km. [] It does not impact cell viability, protein expression, or internalization of ENT1 and ENT2. []

Relevance: FPMINT shares a crucial structural motif with N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide: a 4-(2-fluorophenyl)piperazin-1-yl group. Both compounds incorporate this group, highlighting a potential connection in their mode of action or target specificity. []

Compound 3c

Compound Description: Compound 3c, a structural analog of FPMINT, emerged as a potent inhibitor of ENTs. [] Similar to FPMINT, it demonstrates irreversible and non-competitive inhibition. [] Molecular docking studies suggest a unique binding site for compound 3c in ENT1 compared to other conventional inhibitors. []

Relevance: While the paper doesn't explicitly disclose the full structure of compound 3c, it is described as an FPMINT analog. This indicates shared structural features with FPMINT and consequently, with N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide, particularly the 4-(2-fluorophenyl)piperazin-1-yl group. []

N-2-(2-Furyl)-2-(chlorobenzyloxyimino)ethyl Ciprofloxacin Derivatives

Compound Description: This series of N-piperazinyl quinolone derivatives incorporates an N-2-(furyl-2-yl)-2-(chlorobenzyloxyimino) ethyl moiety. [] Among them, compound 7-(4-(2-(3-chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6b) displayed significant cytotoxic activity against human breast tumor cell lines. []

Relevance: These compounds are related to N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide due to the presence of a furyl-2-yl-ethyl moiety linked to a piperazine ring. This structural similarity suggests a potential overlap in biological activity or target engagement between these compounds and the target compound. []

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

Compound Description: [11C]DPFC is a radiotracer developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain using positron emission tomography (PET). [] It exhibits high binding affinity for FAAH (IC50: 3.3 nM). [] Biodistribution studies in mice revealed high uptake in FAAH-rich organs like the lung, liver, and kidney. []

Relevance: Both [11C]DPFC and N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide contain a 4-(4-fluorophenyl)piperazine moiety. This common structural element points to a possible shared mechanism of action or target affinity between the two compounds. []

N-[(4-Arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione Derivatives

Compound Description: This series of compounds was designed as potential anticonvulsant agents. [] N-[{4-(3-trifluoromethylphenyl)piperazin-1-yl}propyl]-3-benzhydrylpyrrolidine-2,5-dione monohydrochloride (11) displayed significant anticonvulsant activity with an ED50 of 75.9 mg/kg in the maximal electroshock seizure (MES) test. [] Similarly, N-[{4-(3,4-dichlorophenyl)piperazin-1-yl}ethyl]-3-methylpyrrolidine-2,5-dione monohydrochloride (18) demonstrated strong activity in both the MES (ED50 = 88.2 mg/kg) and subcutaneous pentylenetetrazol (scPTZ) tests (ED50 = 65.7 mg/kg). [] Mechanistic studies suggest that 11 blocks sodium channels (site 2), whereas 18 blocks both sodium (site 2) and L-type calcium channels. []

Relevance: These compounds share a common structural element with N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide: a substituted arylpiperazinyl moiety. This shared structural feature may translate into similar pharmacological profiles or target interactions. []

3,4-Dihydro-1(1H)-isoquinolinone-Based Glycoprotein IIb/IIIa Antagonists

Compound Description: This series of compounds act as orally active antagonists of glycoprotein IIb/IIIa, targeting fibrinogen receptors. [] Structural optimizations revealed that 4-piperazinyl and 4-piperidinyl substitutions on the 3,4-dihydro-1(1H)-isoquinolinone core enhanced potency. [] Further modifications, including substitutions at the 3-position of the β-amino acid side chain, led to the development of potent analogs like the 3-pyridyl and 3-ethynyl derivatives. []

Relevance: Although these compounds do not directly share a common core structure with N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide, they highlight the relevance of the piperazine moiety in drug development, particularly in targeting receptors and influencing biological processes. This emphasizes the potential of the piperazine group in the target compound for contributing to specific pharmacological activities. []

N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane (JHW007)

Compound Description: JHW007 is a dopamine transporter (DAT) ligand that acts as a cocaine antagonist. [] Unlike cocaine, which stimulates locomotion, JHW007 shows minimal locomotor-stimulant effects and, instead, antagonizes the effects of cocaine and other DAT inhibitors like GBR12909. [] Its mechanism of action may involve σ-receptor antagonism. []

Relevance: While not directly sharing the same core structure, JHW007 and N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide both contain a 4-fluorophenyl group linked to a nitrogen-containing heterocycle (piperazine in the target compound, tropane in JHW007). This similarity suggests potential overlap in binding interactions or target selectivity, albeit on different targets. []

NAD-299

Compound Description: NAD-299 [(R)-3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide hydrogen (2R,3R)-tartrate monohydrate] is a selective serotonin-1A (5-HT1A) receptor antagonist with high affinity (Ki = 0.6 nM). [] It exhibits over 400-fold selectivity for 5-HT1A receptors compared to other targets. [] In both in vitro and in vivo models, NAD-299 competitively antagonizes 5-HT1A receptor-mediated effects. []

Relevance: Despite lacking obvious structural similarities to N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide, NAD-299 serves as an example of a highly selective antagonist for a specific receptor subtype. This highlights the importance of structural optimization for achieving desired selectivity and potency, a principle that likely applies to the development and optimization of the target compound as well. []

Properties

CAS Number

877648-26-5

Product Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

Molecular Formula

C24H28FN3O5S

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C24H28FN3O5S/c1-31-23-10-9-20(16-24(23)32-2)34(29,30)26-17-21(22-4-3-15-33-22)28-13-11-27(12-14-28)19-7-5-18(25)6-8-19/h3-10,15-16,21,26H,11-14,17H2,1-2H3

InChI Key

NCNGRHOJUKBELY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.